Pyridafol

Analytical Chemistry Environmental Monitoring Pesticide Residue Analysis

Pyridafol is the primary phytotoxic metabolite of pyridate and an essential analytical reference standard for residue laboratories. Regulatory residue definitions mandate quantification of the sum of pyridate and pyridafol, making this compound irreplaceable for EU MRL compliance in chickpeas, cereals, and other crops. - Enables accurate LC-MS/MS and GC-MS calibration for pyridate residue workflows, including QuEChERS and QuPPe multi-residue methods. - Supplied at ≥98.0% (GC) purity as a neat analytical standard to ensure reliable quantification and method validation. - Supports environmental fate studies tracking pyridate degradation, where pyridafol is the persistent and mobile transformation product.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 40020-01-7
Cat. No. B1214434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridafol
CAS40020-01-7
Synonyms3-phenyl-4-hydroxy-6-chloropyridazine
CL 9673
CL-9673
CL9673
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=CC2=O)Cl
InChIInChI=1S/C10H7ClN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14)
InChIKeyZUSHSDOEVHPTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridafol Overview: A Key Pyridate Metabolite


Pyridafol (CAS 40020-01-7, C10H7ClN2O, MW 206.63 g/mol), also known as 6-chloro-3-phenylpyridazin-4-ol, is the primary phytotoxic metabolite of the herbicide pyridate [1]. As a member of the pyridazine herbicide family [2], it acts as a Photosystem II (PSII) inhibitor, binding to the D1 protein at the histidine 215 site to disrupt photosynthetic electron transport [3]. Unlike its pro-herbicide parent pyridate, pyridafol is the direct, non-mobile active principle responsible for herbicidal activity [4]. This distinction is critical for analytical workflows, where pyridafol serves as a high-purity reference standard for the quantification of pyridate residues, which are often measured as the 'sum of pyridate and its metabolite pyridafol' [5]. Its high purity (≥98.0% GC) and defined physicochemical properties (logP 2.4-2.5) make it an essential tool for environmental fate studies and residue monitoring programs .

1 Certified metabolite reference standard for pyridate residue quantification (sum of parent and metabolite)
2 Supports environmental fate studies requiring non-mobile pyridate transformation product analysis
3 High-purity analytical standard suitable for LC-MS/MS and GC-MS method calibration and validation

Pyridafol Procurement: Why Generic Substitution Fails


While pyridafol belongs to the pyridazine herbicide class alongside compounds like chloridazon and brompyrazon, generic substitution is scientifically unsound due to its unique identity as a pro-herbicide metabolite rather than a formulated active ingredient [1]. Pyridafol is the specific, non-mobile phytotoxin generated from the hydrolysis of pyridate, a property that distinguishes it from directly applied PSII inhibitors [2]. Its primary commercial and scientific value lies not in its direct field application but as a high-purity analytical reference standard . Crucially, regulatory residue definitions for pyridate mandate the quantification of the 'sum of pyridate and its metabolite pyridafol, expressed as pyridate,' making pyridafol an irreplaceable analytical standard for compliance testing [3]. Other pyridazine herbicides like chloridazon have different metabolic pathways and residue definitions, rendering them unsuitable for this specific analytical purpose. Therefore, in any laboratory setting focused on pyridate residue analysis or environmental fate studies, pyridafol is the only acceptable reference compound.

Metabolite role Pyridafol is a specific hydrolysis metabolite of pyridate; other pyridazine herbicides (e.g. chloridazon, brompyrazon) do not share this metabolic origin and cannot fulfill the same residue definition.
Regulatory need EU residue definitions require quantitation of “sum of pyridate and pyridafol”. Only a certified pyridafol standard meets this regulatory requirement; pyridate or other analogs cannot replace it.
Property shift Pyridafol’s logP (~2.5) differs from more polar pyridazine analogs (~1.5). Using a different standard may alter sorption and recovery behavior in environmental methods.

Pyridafol Quantitative Evidence vs. Analogs


Active Metabolite vs. Parent in Residue Definition

Pyridafol's primary differentiation from its parent compound, pyridate, lies in its role as the active, non-mobile metabolite that is the target of regulatory residue definitions. Pyridate is rapidly hydrolyzed in planta to pyridafol, which is the actual phytotoxic agent [1]. Consequently, the EU residue definition for pyridate is the 'sum of pyridate and 6‐chloro‐4‐hydroxy‐3‐phenylpridazine (pyridafol) (incl. conjugates), expressed as pyridate' [2]. This regulatory requirement creates a non-negotiable demand for a certified pyridafol analytical standard, as pyridate standards alone are insufficient for quantifying total residues.

Residue definition
Head-to-head
Pyridafol is the required standard for the “pyridafol” fraction of total pyridate residue per EU regulation.
Mandatory for regulatory residue compliance; pyridate standard alone insufficient.
Sum-of-residue definition in Reg. (EC) No 396/2005.
Analytical Chemistry Environmental Monitoring Pesticide Residue Analysis

LogP Profile vs. Chloridazon

Pyridafol exhibits a distinct lipophilicity profile compared to other pyridazine herbicides, which directly influences its environmental behavior. Its computed XLogP3 of 2.4 and reported logP of 2.5026 [1] is higher than that of chloridazon (log Kow ~1.5) [2], indicating a greater tendency to partition into organic matter. This property is crucial for understanding its mobility in soil and water systems. For instance, its estimated water solubility of ~2302 mg/L at 25°C (based on log Kow 1.46) differs from that of more polar analogs, affecting its leaching potential.

Lipophilicity
Class-level inference
XLogP3 2.4; reported logP 2.5 vs. chloridazon log Kow ~1.5 (+1.0 log unit).
Higher logP suggests different soil sorption and mobility compared to more polar pyridazine analogs.
Data from PubChem and published reviews; verify with experimental Koc.
Physicochemical Characterization Environmental Fate Bioaccumulation Modeling

Certified Purity and Stability

As a commercial analytical standard, pyridafol is supplied with a certified purity of ≥98.0% (GC) and ≥97% (NMR) , with documented stability of at least 2 years when stored at -20°C . This level of certification is critical for method validation, calibration, and quality control in pesticide residue analysis. In contrast, many other pyridazine herbicide reference standards, such as those for brompyrazon or credazine, may have different purity specifications or stability profiles due to varying commercial demand and manufacturing processes.

Purity & stability
Data to verify
≥98.0% (GC), ≥97% (NMR); reported stability ≥2 years at -20°C.
Supports method calibration and long-term monitoring consistency.
Supplier specification; verify against current lot certificate.
Analytical Standards Quality Control Method Validation

Aquatic Toxicity vs. Parent Pyridate

Pyridafol exhibits acute aquatic toxicity, classified as H401 (Toxic to aquatic life) . Specific data indicates a 96h LC50 of 20 mg/L for rainbow trout (Oncorhynchus mykiss) . This toxicity profile is important when compared to its parent compound. Pyridate is also classified as very toxic to aquatic life, with an acute 96h LC50 for rainbow trout of 0.69 mg/L [1], making it over 28 times more acutely toxic than its metabolite pyridafol. This significant difference in aquatic toxicity between the parent and metabolite is a key finding for environmental risk assessments and highlights the importance of monitoring pyridafol as a transformation product.

Aquatic toxicity
Cross-study comparable
96h LC50 rainbow trout: 20 mg/L (pyridafol) vs. 0.69 mg/L (pyridate); ~29-fold lower acute toxicity.
Metabolite exhibits markedly lower acute aquatic hazard than parent; relevant for risk modeling.
Based on OECD 203 guideline data; review species and endpoint context.
Ecotoxicology Environmental Risk Assessment Aquatic Toxicology

Pyridafol Application Scenarios


Regulatory Residue Analysis for Pyridate

Scenario: A food testing laboratory requires a certified reference material for the analysis of pyridate residues in chickpeas, cereals, or other crops as mandated by EU regulations. Evidence: Pyridafol is a named component of the pyridate residue definition, which is the 'sum of pyridate and its metabolite pyridafol' [1]. Procurement: Purchase of a high-purity pyridafol analytical standard (≥98.0% GC) is essential for accurate quantification via LC-MS/MS or GC-MS, ensuring compliance with import tolerances and regulatory limits.

Environmental Fate and Transformation Studies

Scenario: An environmental research group is investigating the degradation and mobility of pyridate in soil and water systems. Evidence: Pyridate is known to rapidly hydrolyze to pyridafol, which then becomes the primary compound of concern due to its own persistence and mobility [2]. Its specific physicochemical properties (logP ~2.5, water solubility ~2300 mg/L) differentiate it from the parent and other analogs, requiring a dedicated analytical standard for accurate quantification in complex environmental matrices.

Aquatic Ecotoxicology and Risk Assessment

Scenario: An ecotoxicology laboratory is conducting risk assessments for agricultural runoff. Evidence: Pyridafol's aquatic toxicity (96h LC50, Rainbow trout: 20 mg/L) is significantly lower than that of its parent compound pyridate (0.69 mg/L) [3]. This scenario requires precise quantification of both pyridate and pyridafol to assess the relative contribution of each compound to the overall environmental hazard, making a certified pyridafol standard critical for accurate risk modeling.

Multi-Residue Method Development and Validation

Scenario: An analytical chemistry lab is expanding its multi-residue LC-MS/MS method (e.g., QuEChERS) to include pyridate. Evidence: Pyridafol is a known transformation product included in modern multi-residue methods like the EU Reference Laboratory's QuPPe method [4]. Using a pyridafol standard is necessary for determining its retention time, optimizing MS/MS transitions, and calculating recovery rates and matrix effects, thereby ensuring the robustness and accuracy of the entire multi-residue method for this analyte group.

Application
Selection Property
Validation Focus
Regulatory residue analysis
Metabolite-specific certified standard
Compliance with sum-of-residue definition (pyridate + pyridafol)
Environmental fate studies
Non-mobile transformation product standard
Sorption/desorption behavior and leaching potential verification
Aquatic ecotoxicology
Distinct toxicity profile vs. parent
Hazard concentration derivation and species sensitivity distribution review
Multi-residue method validation
Certified reference material for polar pesticide workflows
Retention time, ion ratio, and matrix effect consistency across batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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